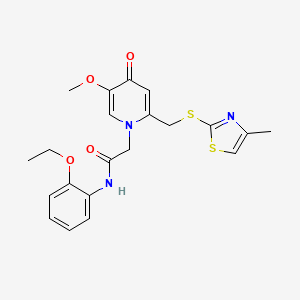
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibitory Activities
- Conventional vs. Microwave-Assisted Synthesis : A study on the synthesis of triazole analogues, including derivatives related to the chemical structure of interest, demonstrated the use of conventional and microwave-assisted methods. These compounds were evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase. The study revealed the impact of synthesis methods on the activity and yield of the compounds, with specific derivatives showing good activity against target enzymes (Virk et al., 2018).
Antimicrobial and Antifungal Activities
- Thiazoles and Their Fused Derivatives : Research into thiazole derivatives, closely related to the query compound, highlighted their synthesis and evaluation for antimicrobial activities. The study explored the reactivity of these compounds towards various reagents, leading to the creation of arylidene, pyridine, thiophene, and anilide derivatives with noted antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer Applications
- 5-Deazaaminopterin Analogues : The synthesis of 5-deazaaminopterin analogues, which bear structural similarity to the compound , has been investigated for their biological activities. These compounds were prepared and evaluated for their activity against human leukemic and murine cells, showcasing the potential of such derivatives in anticancer research (Su et al., 1988).
Herbicide Research
- Chloroacetanilide Herbicide : A study focused on the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and its safener for herbicides, providing insights into their metabolism and mode of action. This research is crucial for understanding the environmental and biological impacts of such compounds (Latli & Casida, 1995).
Comparative Metabolism Studies
- Herbicides in Liver Microsomes : Investigations into the metabolism of chloroacetamide herbicides, including acetochlor, provided valuable data on their carcinogenic potential and comparative metabolism in human and rat liver microsomes. This research helps in assessing the safety and environmental risks of these herbicides (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-4-28-18-8-6-5-7-16(18)23-20(26)11-24-10-19(27-3)17(25)9-15(24)13-30-21-22-14(2)12-29-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLBWGKWZUFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2692250.png)

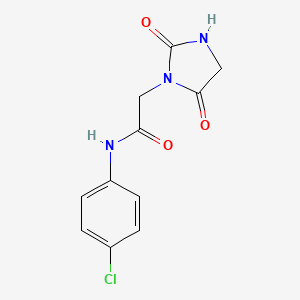
![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)
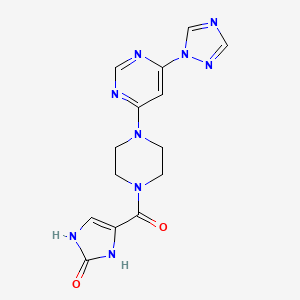
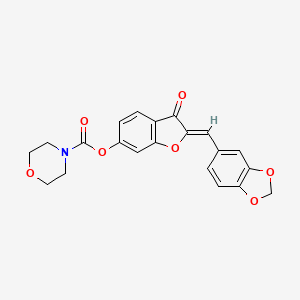
![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)
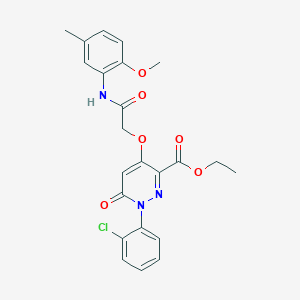
![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)
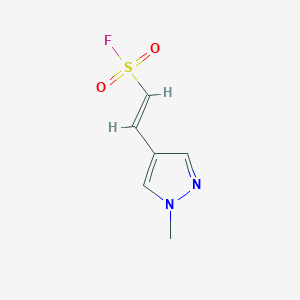
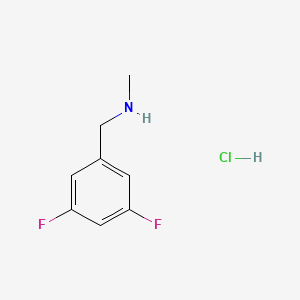
![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)
